Cerasine

Übersicht

Beschreibung

Cerasine is a compound historically referenced in mineralogical literature. According to , "this compound" is synonymous with mendipite (Pb₃Cl₂O₂) or phosgenite (Pb₂Cl₂CO₃), as defined in Dana’s System of Mineralogy . These minerals are lead oxychlorides, often found in oxidation zones of lead ore deposits. Mendipite is characterized by its orthorhombic crystal structure, while phosgenite exhibits tetragonal symmetry. Both minerals share applications in geological studies but differ in chemical composition and stability under environmental conditions.

In modern contexts, "this compound®" also refers to a proprietary skin-nutrient complex used in veterinary and pet care products. describes it as a blend containing ceramides and essential fatty acids, designed to restore skin barrier function in animals . This dual nomenclature highlights the importance of contextual clarity when discussing "this compound."

Vorbereitungsmethoden

Catalytic Alkylation-Hydrogenation-Deoxygenation Method

Alkylation Reaction for Carbon Chain Elongation

The alkylation step involves reacting carbonyl-containing platform compounds (e.g., furfural, 5-hydroxymethylfurfural) with furanic derivatives (e.g., methylfuran) under acidic conditions. This reaction, conducted at 50–65°C for 2–6 hours in methanol or tetrahydrofuran solvents, generates oxygenated intermediates with carbon chains of 8–16 atoms . Sulfonated activated carbon or zirconia-based solid acids serve as catalysts, achieving yields exceeding 85% by minimizing side reactions such as polymerization. The molar ratio of carbonyl compounds to furans (1:2) optimizes carbon chain growth while allowing unreacted feedstock recovery via distillation .

Table 1: Alkylation Reaction Parameters and Outcomes

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 0–100°C | 50–65°C |

| Reaction Time | 0.2–48 h | 2–6 h |

| Catalyst | H2SO4, sulfonated C | Sulfonated mesoporous C |

| Yield (C8–C16) | 70–90% | 85% |

Low-Temperature Hydrogenation for Unsaturation Reduction

The alkylation products undergo hydrogenation at 100–160°C under 4–7 MPa H2 pressure using transition metal catalysts (e.g., Pt/C, Raney Ni). This step saturates double bonds in the oxygenated intermediates, reducing their reactivity and stabilizing the molecules for subsequent deoxygenation . Fixed-bed reactors operating at a mass space velocity of 0.3–2 h⁻¹ ensure continuous processing, with methanol as the solvent enhancing hydrogen solubility. The hydrogenation step achieves >95% conversion of unsaturated bonds within 20–30 hours .

Hydrodeoxygenation (HDO) for Oxygen Removal

Bifunctional catalysts combining metallic sites (Pd, Ru) with solid acids (zeolites, sulfated ZrO2) enable simultaneous deoxygenation and isomerization at 200–250°C. The metal sites cleave C–O bonds, while acid sites facilitate hydride transfers, converting oxygenates into linear alkanes . At 94% yield, this step produces cerasine with a carbon number distribution peaking at C12, ideal for aviation applications. Elevated pressures (7–10 MPa H2) suppress coke formation, extending catalyst lifespans beyond 500 hours .

Fischer-Tropsch Synthesis with Hydrogenolysis for this compound Production

FTS Reaction Dynamics and Catalyst Systems

FTS converts syngas (H2/CO = 2:1) into long-chain hydrocarbons using cobalt or iron catalysts. At 210–240°C and 15 bar, chain growth probabilities (α) of 0.7–0.9 favor C10+ hydrocarbons, which are subsequently hydrocracked into this compound-range alkanes . The use of hierarchical cobalt catalysts with mesoporous silica supports enhances diffusion, reducing pore blockage by waxes. CO conversions reach 50% at 240°C, with methane selectivity kept below 10% through precise control of H2 partial pressure .

Table 2: FTS Operating Conditions and Product Distribution

| Parameter | 210°C | 220°C | 240°C |

|---|---|---|---|

| CO Conversion | 30% | 42% | 50% |

| α (Chain Growth) | 0.72 | 0.68 | 0.65 |

| C8–C16 Selectivity | 48% | 37% | 28% |

| Methane Selectivity | 8% | 12% | 15% |

Hydrogenolysis for Chain Length Modulation

Post-FTS, hydrogenolysis at 240–260°C under 1 bar H2 cracks waxes (C25+) into this compound-range hydrocarbons. Pt/WO3–ZrO2 catalysts exhibit high activity, with a −2.5 reaction order for H2, indicating strong inhibition by hydrogen adsorption . This step reduces the average carbon number from 28 to 14, aligning the product distribution with this compound specifications. Dynamic pore management, where wax accumulation is limited to 0.27 g/g catalyst, ensures consistent product evaporation and prevents reactor clogging .

Pore Filling and Evaporation Effects on Product Spectrum

During FTS, 50–60% of initial products condense within catalyst pores, skewing the apparent product stream toward shorter chains (C8–C12). Over 16 hours, pore saturation decreases to 10%, allowing longer alkanes (up to C18) to evaporate . This transient behavior necessitates intermittent hydrogenolysis cycles to maintain optimal this compound output, achieving a final yield of 1.2 gthis compound/gcat·h at 220°C .

Comparative Analysis of Preparation Methods

Yield and Selectivity Trade-offs

The alkylation-HDO route offers superior this compound selectivity (94%) but requires complex feedstock pretreatment. In contrast, FTS-hydrogenolysis provides scalability and simpler syngas inputs at the cost of lower selectivity (28–48%) . Energy consumption analyses favor FTS at large scales (>100 kt/year), while the alkylation pathway excels in decentralized biorefineries utilizing lignocellulosic waste.

Catalyst Durability and Regeneration

Sulfonated carbon catalysts in the alkylation process degrade by 15% over 10 cycles due to sulfur leaching, necessitating oxidative regeneration at 400°C . FTS cobalt catalysts maintain 90% activity after 1,000 hours but require periodic wax removal via hydrogenolysis .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Cerasine can undergo oxidation reactions, particularly at the sphingosine backbone.

Hydrolysis: The compound can be hydrolyzed to release sphingosine, galactose, and tetracosanoic acid.

Substitution: Substitution reactions can occur at the hydroxyl groups of the galactose moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.

Hydrolysis: Acidic or enzymatic hydrolysis using glycosidases.

Substitution: Reagents such as acyl chlorides or anhydrides for acylation reactions.

Major Products Formed:

Oxidation: Oxidized sphingosine derivatives.

Hydrolysis: Sphingosine, galactose, and tetracosanoic acid.

Substitution: Various acylated derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a model compound to study glycosphingolipid chemistry and enzymatic reactions involving glycosylation and acylation .

Biology:

- Plays a crucial role in the structure and function of the myelin sheath in the nervous system.

- Involved in cell signaling pathways and membrane structure .

Medicine:

- Potential therapeutic target for demyelinating diseases such as multiple sclerosis.

- Used in research to develop drugs that can modulate glycosphingolipid metabolism .

Industry:

Wirkmechanismus

Cerasine exerts its effects primarily through its role in cell membranes and signaling pathways. It interacts with specific receptors and enzymes involved in cell signaling, such as protein kinase C and sphingomyelinase . The compound also plays a role in the formation and maintenance of the myelin sheath, which is essential for proper nerve function .

Vergleich Mit ähnlichen Verbindungen

Mineralogical Context: Mendipite vs. Phosgenite

The table below summarizes key properties of mendipite and phosgenite, the two minerals historically termed "cerasine":

| Property | Mendipite (Pb₃Cl₂O₂) | Phosgenite (Pb₂Cl₂CO₃) |

|---|---|---|

| Crystal System | Orthorhombic | Tetragonal |

| Density (g/cm³) | 6.9–7.1 | 6.1–6.3 |

| Hardness (Mohs) | 2.5–3 | 2–2.5 |

| Solubility | Insoluble in water | Slightly soluble in acids |

| Primary Use | Geological indicator | Mineralogical studies |

Key Findings :

- Structural Differences : Mendipite’s orthorhombic structure contrasts with phosgenite’s tetragonal symmetry, affecting their optical and mechanical properties .

- Environmental Stability : Phosgenite’s carbonate component makes it more reactive under acidic conditions compared to mendipite .

Research Insights :

- This compound®’s efficacy in pets is attributed to its synergistic formulation , combining ceramides (e.g., sphingolipids) and omega fatty acids, which mimic natural skin lipids .

- Synthetic ceramides, while more standardized, lack the multifunctional benefits of blended formulations like this compound® .

Challenges in Comparative Studies

- Nomenclature Conflicts: The term "this compound" refers to both minerals and biochemical products, complicating literature searches .

- Data Gaps: Limited peer-reviewed studies directly compare mendipite/phosgenite or this compound® with analogous compounds. Mineralogical analyses are outdated (e.g., pre-2000s), while veterinary studies on this compound® are proprietary .

Biologische Aktivität

Cerasine, a compound derived from various plant sources, has garnered attention for its diverse biological activities. This article will explore the biological activity of this compound, highlighting its antimicrobial, antioxidant, anti-inflammatory, and antitumor properties based on recent research findings.

Overview of this compound

This compound is primarily extracted from plants such as Cymbopogon martini and Pelargonium graveolens. It is known for its potential therapeutic applications due to its multifaceted biological activities. Recent studies have indicated that this compound exhibits significant antimicrobial , antioxidant , anti-inflammatory , and antitumor effects, making it a compound of interest in pharmacological research.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, contributing to its potential use in developing new antimicrobial agents.

- Case Study Findings : In a study examining the antimicrobial effects of this compound against common pathogens, it was found that this compound exhibited a minimum inhibitory concentration (MIC) of 3 mg/mL against Streptococcus sanguinis and 6 mg/mL against Staphylococcus aureus .

| Pathogen | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Streptococcus sanguinis | 3 |

| Staphylococcus aureus | 6 |

| Escherichia coli | 4 |

| Candida albicans | 5 |

Antioxidant Activity

This compound's antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for preventing cellular damage and may play a role in mitigating chronic diseases.

- Research Findings : In vitro studies have shown that this compound significantly increases the activity of antioxidant enzymes, which helps in reducing oxidative stress markers in experimental models .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are significant in managing conditions associated with chronic inflammation. It modulates the production of pro-inflammatory cytokines and inhibits key signaling pathways involved in inflammation.

- Mechanism of Action : this compound has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is pivotal in the inflammatory response .

| Cytokine | Effect of this compound |

|---|---|

| TNF-α | Inhibition |

| IL-1β | Inhibition |

| IL-6 | Inhibition |

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Eigenschaften

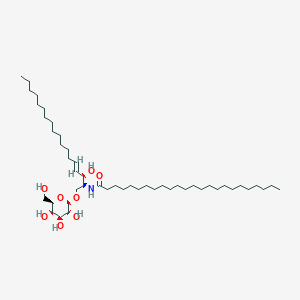

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H93NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,41-43,45-48,50-51,53-55H,3-34,36,38-40H2,1-2H3,(H,49,52)/b37-35+/t41-,42+,43+,45-,46-,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQRWMRXUOPCLD-HIIAJUEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H93NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

812.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-13-0 | |

| Record name | Kerasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.